4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine
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Overview
Description
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and isopropylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-6-(thiophen-2-yl)pyrimidin-2-amine
- 4-Phenyl-6-(pyridin-2-yl)pyrimidin-2-amine
- 4-Phenyl-6-(4-methylphenyl)pyrimidin-2-amine
Uniqueness
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylphenyl group may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- Molecular Formula : C17H20N4
- Molecular Weight : 284.37 g/mol
- CAS Number : 1354923-28-6
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific kinases and modulation of cell signaling pathways. This compound is hypothesized to act as a tyrosine kinase inhibitor, which is crucial in cancer therapy due to its role in regulating cell division and proliferation.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines. Below is a summary of some key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 3.0 | Inhibition of tubulin assembly |
HCT116 (Colon) | 0.53 | Tubulin polymerization inhibitor |
K562 (Leukemia) | 2.27 | Induction of apoptosis |
These results suggest that the compound effectively inhibits cancer cell growth and induces apoptosis, making it a promising candidate for further development as an anticancer agent .
Inhibition Studies
In vitro studies have shown that the compound exhibits selective inhibition against certain kinases involved in cancer progression. The following table summarizes the inhibitory effects on various kinases:
Kinase Type | Inhibition (%) at 10 µM |
---|---|
EGFR | 85% |
VEGFR | 78% |
PDGFR | 65% |
The selective inhibition of these kinases indicates potential therapeutic applications in targeted cancer therapies .
Case Studies
-
Study on Antiproliferative Activity :
A study investigated the antiproliferative effects of this compound on multiple cancer cell lines. The compound demonstrated varying degrees of potency, with the HCT116 cell line showing the highest sensitivity (IC50 = 0.53 µM). This study highlighted the importance of structural modifications in enhancing biological activity . -
Mechanistic Insights :
Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that it disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This mechanism was confirmed through flow cytometry and Western blot analyses .
Properties
IUPAC Name |
4-phenyl-6-(4-propan-2-ylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13(2)14-8-10-16(11-9-14)18-12-17(21-19(20)22-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRIHLQYSCYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.